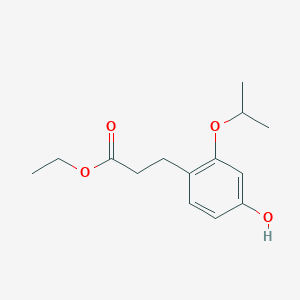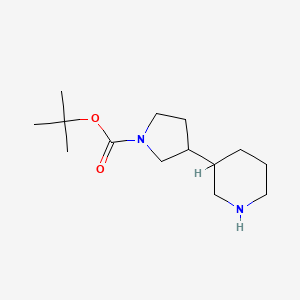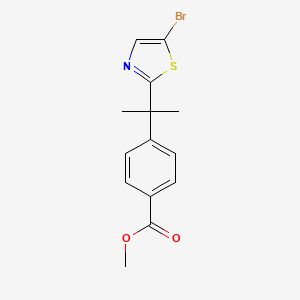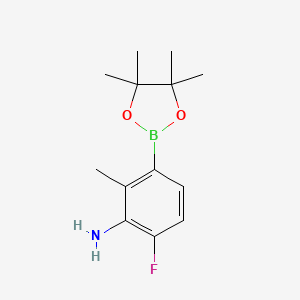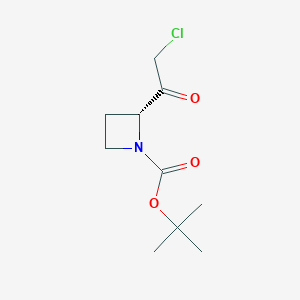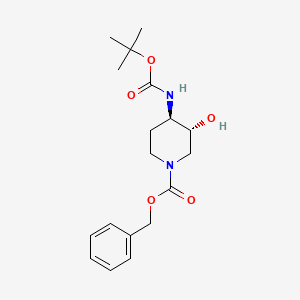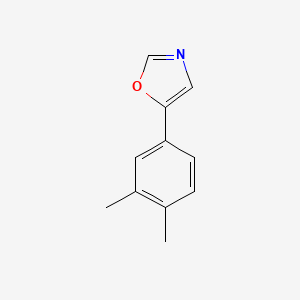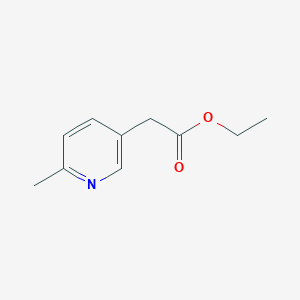
Ethyl 2-(6-methylpyridin-3-yl)acetate
説明
Ethyl 2-(6-methylpyridin-3-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by its IUPAC name, ethyl (6-methyl-2-pyridinyl)acetate .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(6-methylpyridin-3-yl)acetate is C10H13NO2. This compound has a molecular weight of 179.22 g/mol.科学的研究の応用
Metalation of 2-Methylpyridine Derivatives
Ethyl 6-methylpyridine-2-acetate is a product in the study of metalation reactions involving potassium and ammonia. This compound serves as a key intermediate in the synthesis of various metalated 2-methylpyridine derivatives, which are significant in organic synthesis (Kofron & Baclawski, 2003).
Photoisomerisation of Substituted 2-methylpyridines
Ethyl methyl-2-pyridylacetates, including the 6-methyl isomer, undergo photoisomerization to form ethyl methylanthranilates. This process is critical for understanding the reactivity and transformation of these compounds under light exposure, which is significant in the field of photochemistry (Takagi & Ogata, 1977).
Potential Anticancer Agents
In the exploration of potential anticancer agents, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, has been studied for its ability to be transformed into various pyridooxazines and pyridothiazines. These derivatives have shown effects on the proliferation and mitotic index of cancer cells, indicating the potential of ethyl 2-(6-methylpyridin-3-yl)acetate derivatives in cancer research (Temple et al., 1983).
Reactivity of 2-Aminopyridine and Meldrum’s Acid
The reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes has been surveyed, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. This highlights the diverse chemical reactions and potential applications of pyridine derivatives in organic synthesis (Asadi et al., 2021).
Role in HIV-1-specific Reverse Transcriptase Inhibition
Ethyl 6-methylpyridin-2(1H)-one derivatives have been developed as potent inhibitors of the HIV-1-specific reverse transcriptase enzyme. This research underscores the potential of ethyl 2-(6-methylpyridin-3-yl)acetate derivatives in the development of antiviral drugs (Hoffman et al., 1993).
Synthesis of Heterocyclic Derivatives and Antibacterial Activity
Research into the synthesis of new heterocyclic compounds containing derivatives of ethyl 2-(6-methylpyridin-3-yl)acetate has shown significant antibacterial activity against various bacterial strains. This indicates the compound's relevance in the field of antimicrobial drug development (Mohammad et al., 2017).
Safety And Hazards
Ethyl 2-(6-methylpyridin-3-yl)acetate is not intended for human or veterinary use. It is for research use only. The safety data sheet of a similar compound, Ethyl acetate, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid inhaling the substance/mixture and to avoid generating vapors/aerosols .
特性
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)11-7-9/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZNDLSLVBGHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-methylpyridin-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



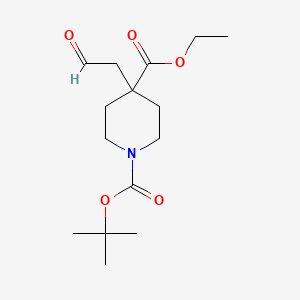
![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)



